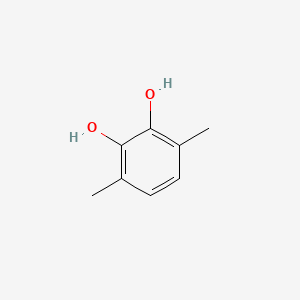

3,6-Dimethylbenzene-1,2-diol

Description

Structure

3D Structure

Properties

IUPAC Name |

3,6-dimethylbenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-5-3-4-6(2)8(10)7(5)9/h3-4,9-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGUZWBOJHNWZOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00466788 | |

| Record name | 3,6-Dimethylcatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00466788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2785-78-6 | |

| Record name | 3,6-Dimethylpyrocatechol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002785786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6-Dimethylcatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00466788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-dimethylbenzene-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,6-DIMETHYLPYROCATECHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I40DP349GK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3,6-Dimethylbenzene-1,2-diol

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 3,6-Dimethylbenzene-1,2-diol, a valuable substituted catechol derivative with applications in pharmaceutical development and fine chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of viable synthetic routes, including direct oxidation of 2,5-dimethylphenol and a multi-step approach involving formylation followed by Dakin oxidation. The causality behind experimental choices, detailed protocols, and mechanistic insights are provided to ensure scientific integrity and practical applicability.

Introduction: The Significance of this compound

This compound, also known as 3,6-dimethylcatechol, is an aromatic organic compound featuring a benzene ring substituted with two adjacent hydroxyl groups and two methyl groups. This structural arrangement imparts unique chemical properties that make it a valuable intermediate in the synthesis of more complex molecules. Its applications span various fields, including the development of novel pharmaceutical agents, the synthesis of agricultural chemicals, and as a building block in materials science. The strategic placement of the methyl groups influences the reactivity of the catechol moiety, offering steric hindrance and electronic effects that can be exploited in targeted molecular design.

This guide will explore the primary synthetic strategies for obtaining this compound, with a focus on practical and efficient methodologies. We will delve into the underlying chemical principles, providing a robust framework for researchers to select and optimize the most suitable synthesis for their specific needs.

Strategic Synthesis Pathways

The synthesis of this compound can be approached through several strategic pathways. The choice of a particular route will depend on factors such as the availability of starting materials, desired scale of production, and required purity of the final product. Herein, we will discuss two primary and well-validated approaches:

-

Pathway 1: Direct Catalytic Hydroxylation of 2,5-Dimethylphenol. This is the most direct and atom-economical approach, involving the introduction of a hydroxyl group onto the 2,5-dimethylphenol backbone.

-

Pathway 2: Formylation of 2,5-Dimethylphenol followed by Dakin Oxidation. This two-step sequence offers an alternative route that can provide high purity and predictable regioselectivity.

Pathway 1: Direct Catalytic Hydroxylation of 2,5-Dimethylphenol

The direct hydroxylation of 2,5-dimethylphenol (also known as 2,5-xylenol) is a highly attractive method for the synthesis of this compound due to its straightforward nature. This transformation involves the selective introduction of a hydroxyl group at a position ortho to the existing hydroxyl group.

Mechanistic Rationale and Catalyst Selection

The hydroxylation of phenols is typically achieved through electrophilic aromatic substitution. The hydroxyl group of the phenol is a strong activating group, directing incoming electrophiles to the ortho and para positions. In the case of 2,5-dimethylphenol, the para position is blocked by a methyl group, thus favoring substitution at the ortho positions (positions 2 and 6).

The key to a successful direct hydroxylation lies in the choice of the oxidizing agent and the catalyst. Hydrogen peroxide (H₂O₂) is a preferred "green" oxidant as its only byproduct is water[1]. However, the reaction of phenols with hydrogen peroxide alone is slow. Therefore, a catalyst is required to activate the hydrogen peroxide and generate a potent electrophilic hydroxylating species.

Iron-based catalysts, particularly in the form of Fe(II) or Fe(III) salts or complexes, have proven to be effective for this transformation. The proposed mechanism often involves a Fenton-like reaction, where the iron catalyst reacts with hydrogen peroxide to generate highly reactive hydroxyl radicals (•OH) or a related iron-peroxo species that acts as the hydroxylating agent.

Experimental Protocol: Hydroxylation with H₂O₂ and an Iron Catalyst

This protocol outlines a general procedure for the direct hydroxylation of 2,5-dimethylphenol. Optimization of reaction conditions may be necessary depending on the specific iron catalyst and desired scale.

Materials:

-

2,5-Dimethylphenol

-

Hydrogen peroxide (30% aqueous solution)

-

Iron(III) chloride (FeCl₃) or another suitable iron catalyst

-

Acetonitrile (or another suitable solvent)

-

Hydrochloric acid (for workup)

-

Ethyl acetate (for extraction)

-

Sodium sulfate (for drying)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,5-dimethylphenol (1 equivalent) in acetonitrile.

-

Add the iron(III) chloride catalyst (e.g., 0.05-0.1 equivalents).

-

Cool the reaction mixture in an ice bath to 0-5 °C.

-

Slowly add the 30% hydrogen peroxide solution (1.1-1.5 equivalents) dropwise via the dropping funnel over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to decompose any remaining hydrogen peroxide.

-

Acidify the reaction mixture with dilute hydrochloric acid to a pH of approximately 2-3.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Data Presentation: Pathway 1

| Parameter | Value |

| Starting Material | 2,5-Dimethylphenol |

| Key Reagents | Hydrogen Peroxide, Iron Catalyst |

| Typical Solvent | Acetonitrile |

| Reaction Temperature | 0 °C to Room Temperature |

| Typical Reaction Time | 2 - 6 hours |

| Reported Yield | 40 - 60% (can vary with catalyst and conditions) |

| Primary Byproducts | Over-oxidation products (quinones), other isomeric catechols |

Workflow Diagram: Pathway 1

Caption: Workflow for the direct hydroxylation of 2,5-dimethylphenol.

Pathway 2: Formylation and Dakin Oxidation

This two-step approach provides a more controlled synthesis of this compound. The first step involves the introduction of a formyl group (-CHO) onto the aromatic ring of 2,5-dimethylphenol, followed by the conversion of this aldehyde into a hydroxyl group via the Dakin oxidation.

Step 1: Formylation of 2,5-Dimethylphenol

The introduction of a formyl group onto a phenol is a classic transformation in organic synthesis. For this pathway, we require ortho-formylation to position the new group adjacent to the existing hydroxyl group. Two common methods for this are the Reimer-Tiemann reaction and the Duff reaction.

The Reimer-Tiemann reaction utilizes chloroform (CHCl₃) and a strong base to generate dichlorocarbene (:CCl₂) in situ, which acts as the electrophile.[2] The phenoxide ion, being highly activated, attacks the dichlorocarbene, leading to the formation of a dichloromethyl-substituted intermediate, which is then hydrolyzed to the aldehyde. This reaction typically favors ortho-formylation.[2]

Experimental Protocol: Reimer-Tiemann Formylation

Materials:

-

2,5-Dimethylphenol

-

Chloroform (CHCl₃)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Hydrochloric acid

-

Standard reflux apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium hydroxide in a mixture of water and ethanol.

-

Add 2,5-dimethylphenol to the basic solution and heat the mixture to 60-70 °C with stirring.

-

Slowly add chloroform dropwise to the heated solution. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

After the addition is complete, continue to heat the mixture at reflux for an additional 1-2 hours.

-

Cool the reaction mixture and remove the excess chloroform by distillation.

-

Acidify the remaining aqueous solution with dilute hydrochloric acid.

-

The product, 2-hydroxy-3,6-dimethylbenzaldehyde, will precipitate and can be collected by filtration or extracted with a suitable organic solvent.

-

Purify the crude product by recrystallization or column chromatography.

The Duff reaction employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as trifluoroacetic acid or a mixture of boric acid and glycerol.[3] This method also typically yields the ortho-formylated product.

Step 2: Dakin Oxidation of 2-Hydroxy-3,6-dimethylbenzaldehyde

The Dakin oxidation is a reliable method for converting an ortho- or para-hydroxybenzaldehyde into a catechol.[4][5] The reaction proceeds by the nucleophilic addition of a hydroperoxide anion (from H₂O₂ in base) to the aldehyde's carbonyl carbon. This is followed by a rearrangement (an aryl migration) and subsequent hydrolysis to yield the diol and a formate salt.[4]

Experimental Protocol: Dakin Oxidation

Materials:

-

2-Hydroxy-3,6-dimethylbenzaldehyde

-

Hydrogen peroxide (30% aqueous solution)

-

Sodium hydroxide (NaOH) or another suitable base

-

Water

-

Hydrochloric acid

Procedure:

-

Dissolve 2-hydroxy-3,6-dimethylbenzaldehyde in an aqueous solution of sodium hydroxide.

-

Cool the solution in an ice bath.

-

Slowly add 30% hydrogen peroxide dropwise, maintaining the temperature below 10 °C.

-

After the addition, allow the reaction to stir at room temperature for several hours or overnight.

-

Acidify the reaction mixture with dilute hydrochloric acid.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting this compound by recrystallization or column chromatography.

Data Presentation: Pathway 2

| Parameter | Step 1: Formylation (Reimer-Tiemann) | Step 2: Dakin Oxidation |

| Starting Material | 2,5-Dimethylphenol | 2-Hydroxy-3,6-dimethylbenzaldehyde |

| Key Reagents | Chloroform, Sodium Hydroxide | Hydrogen Peroxide, Sodium Hydroxide |

| Typical Solvent | Ethanol/Water | Water |

| Reaction Temperature | 60 - 70 °C | 0 °C to Room Temperature |

| Typical Reaction Time | 2 - 4 hours | 4 - 12 hours |

| Reported Yield | 30 - 50% | 70 - 90% |

| Primary Byproducts | Para-isomer, unreacted starting material | Formate salts |

Workflow Diagram: Pathway 2

Caption: Two-step synthesis via formylation and Dakin oxidation.

Conclusion

The synthesis of this compound can be effectively achieved through multiple synthetic routes. The direct hydroxylation of 2,5-dimethylphenol offers a concise and atom-economical pathway, though optimization of the catalytic system is crucial for achieving high yields and selectivity. The two-step approach, involving formylation followed by a Dakin oxidation, provides a more controlled and often higher-yielding alternative, albeit with a longer synthetic sequence.

The choice of the optimal pathway will be dictated by the specific requirements of the research or development project. This guide has provided the foundational knowledge, including mechanistic insights and detailed protocols, to enable scientists to confidently approach the synthesis of this important catechol derivative.

References

-

Duff, J. C.; Bills, E. J. A new general method for the preparation of o-hydroxyaldehydes from phenols and hexamethylenetetramine. J. Chem. Soc.1941 , 547-550. [Link]

-

Dakin, H. D. The oxidation of hydroxy-derivatives of benzaldehyde, acetophenone, and related substances. American Chemical Journal1909 , 42(6), 477-498. [Link]

-

Dakin Oxidation. Wikipedia. [Link]

-

Reimer–Tiemann reaction. Wikipedia. [Link]

-

Duff reaction. Wikipedia. [Link]

-

Dakin Reaction. Organic Chemistry Portal. [Link]

-

Reimer-Tiemann Reaction: Mechanism & Examples. NROChemistry. [Link]

-

The Dakin reaction of ortho- or para-hydroxybenzaldehyde in microdroplets. ResearchGate. [Link]

-

Aqueous microdroplets containing only ketones or aldehydes undergo Dakin and Baeyer–Villiger reactions. National Institutes of Health. [Link]

-

An improved procedure for the synthesis of 2-hydroxybenzaldehyde and 2-hydroxynaphthalene-1-carbaldehyde. ResearchGate. [Link]

-

Exploring the Reimer-Tiemann Reaction: History and Scope. Organic Reactions. [Link]

-

Reimer-Tiemann reaction. chemeurope.com. [Link]

-

Reimann Tiemann reaction | formylation of phenol. YouTube. [Link]

-

Multistep synthesis with aromatics. Lumen Learning. [Link]

-

36.06 Practice with Multi-step Synthesis of Substituted Benzenes. YouTube. [Link]

-

Direct Hydroxylation of Phenol to Dihydroxybenzenes by H2O2 and Fe-based Metal-Organic Framework Catalyst at Room Temperature. MDPI. [Link]

Sources

- 1. CN112830872A - Synthesis method of 2,3, 4-trihydroxybenzaldehyde - Google Patents [patents.google.com]

- 2. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 3. Duff reaction - Wikipedia [en.wikipedia.org]

- 4. Dakin oxidation - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

physical and chemical properties of 3,6-Dimethylbenzene-1,2-diol

Prepared by: Gemini, Senior Application Scientist

Introduction

3,6-Dimethylbenzene-1,2-diol, also known as 3,6-dimethylcatechol, is a disubstituted aromatic diol with significant potential in various fields of chemical research and development. As a member of the catechol family, its chemistry is dominated by the reactive 1,2-dihydroxybenzene moiety, which imparts antioxidant properties and serves as a versatile precursor for the synthesis of more complex molecules. This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, intended for researchers, scientists, and professionals in drug development and materials science.

Chemical Identity and Structure

The structural foundation of this compound is a benzene ring substituted with two hydroxyl groups at positions 1 and 2, and two methyl groups at positions 3 and 6. This specific substitution pattern influences its steric and electronic properties, distinguishing it from other dimethylcatechol isomers.

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 3,6-Dimethylcatechol, 3,6-Dimethylpyrocatechol[1] |

| CAS Number | 2785-78-6[1] |

| Molecular Formula | C₈H₁₀O₂[1][2] |

| Molecular Weight | 138.16 g/mol [1][2] |

| InChI | InChI=1S/C8H10O2/c1-5-3-4-6(2)8(10)7(5)9/h3-4,9-10H,1-2H3 |

| SMILES | CC1=C(C(=C(C=C1)C)O)O |

Physical and Chemical Properties

The physical state of this compound is a colorless to pale yellow solid.[1] The presence of two hydroxyl groups allows for intermolecular hydrogen bonding, which significantly influences its melting point and solubility.

| Property | Value | Source |

| Melting Point | 102-104 °C | [3] |

| Boiling Point | 251.0 ± 35.0 °C | Predicted[3] |

| Density | 1.162 ± 0.06 g/cm³ | Predicted[2] |

| XLogP3-AA | 1.9 | Predicted |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Topological Polar Surface Area | 40.5 Ų |

Solubility

Spectroscopic Characterization

Detailed experimental spectroscopic data for this compound is not widely published. The following information is based on predicted data and the analysis of related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry.

-

Aromatic Protons (Ar-H): A singlet corresponding to the two equivalent aromatic protons at positions 4 and 5. The chemical shift would be in the range of 6.5-7.0 ppm.

-

Hydroxyl Protons (-OH): A broad singlet, the chemical shift of which is highly dependent on concentration and solvent, typically in the range of 4.5-7.5 ppm.

-

Methyl Protons (-CH₃): A singlet for the two equivalent methyl groups at positions 3 and 6, expected to appear in the upfield region around 2.0-2.5 ppm.

¹³C NMR: The carbon NMR spectrum will reflect the symmetry of the molecule, showing four distinct signals.

-

C-OH carbons (C1, C2): Expected in the range of 140-150 ppm.

-

C-CH₃ carbons (C3, C6): Expected in the range of 120-130 ppm.

-

C-H carbons (C4, C5): Expected in the range of 115-125 ppm.

-

Methyl carbons (-CH₃): Expected in the upfield region, around 15-20 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the following key absorption bands:

-

O-H Stretching: A broad and strong band in the region of 3200-3600 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl groups.

-

C-H Stretching (Aromatic): Weak to medium bands typically appearing just above 3000 cm⁻¹.

-

C-H Stretching (Aliphatic): Medium to strong bands just below 3000 cm⁻¹, corresponding to the methyl groups.

-

C=C Stretching (Aromatic): Several medium to sharp bands in the 1450-1600 cm⁻¹ region.

-

C-O Stretching: A strong band in the 1200-1260 cm⁻¹ region.

-

O-H Bending: A broad band in the 1330-1440 cm⁻¹ region.

Mass Spectrometry (MS)

Based on analysis of authentic samples of 3,6-dimethylcatechol by LC/MS, the molecular ion peak is observed at an m/z value one unit less than its molecular weight in negative ion mode, corresponding to the [M-H]⁻ ion at m/z 137.[1] In positive ion mode with electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be expected at m/z 139.07536.[4][5]

Chemical Reactivity and Synthesis

Reactivity of the Catechol Moiety

The chemical behavior of this compound is largely dictated by the catechol functionality.

-

Oxidation: Catechols are readily oxidized to the corresponding o-quinones. This reaction can be achieved using a variety of oxidizing agents, such as silver oxide, ferric chloride, or electrochemically.[6] The resulting 3,6-dimethyl-1,2-benzoquinone is a reactive species that can participate in various subsequent reactions, including Diels-Alder cycloadditions and Michael additions. The oxidation process can proceed through a semiquinone radical intermediate.[2][4]

Caption: Oxidation of this compound to its corresponding quinone.

Synthesis

Caption: Proposed synthesis workflow for this compound.

Proposed Experimental Protocol (Hypothetical):

-

Reaction Setup: In a three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, dissolve 2,5-dimethylphenol in a suitable solvent (e.g., acetonitrile).

-

Catalyst Addition: Add a catalytic amount of an iron(II) salt (e.g., iron(II) sulfate heptahydrate).

-

Oxidant Addition: Slowly add an aqueous solution of hydrogen peroxide dropwise to the reaction mixture at a controlled temperature (e.g., 0-5 °C).

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with a reducing agent (e.g., sodium sulfite solution). Extract the product into an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Disclaimer: This is a proposed protocol and has not been experimentally validated. Appropriate safety precautions should be taken when handling the reagents.

Applications

This compound serves as a valuable intermediate in organic synthesis. Its potential applications include:

-

Pharmaceuticals: The catechol moiety is a common structural feature in many biologically active molecules. This compound could be a precursor for the synthesis of novel drug candidates.[1]

-

Dyes and Pigments: As a phenolic compound, it can be used in the production of certain types of dyes.[1]

-

Antioxidants: The ease of oxidation to a quinone suggests potential applications as an antioxidant in materials science, and possibly in food preservation and cosmetics.[1]

-

Fine Chemicals: It can be used as a building block for the synthesis of various specialty chemicals and ligands for coordination chemistry.

Safety and Toxicology

This compound is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Conclusion

This compound is a versatile chemical intermediate with a rich chemistry centered around its catechol core. While there is a need for more comprehensive experimental data, particularly in the area of spectroscopy, the available information provides a solid foundation for its use in research and development. Its potential applications in pharmaceuticals, materials, and fine chemicals make it a compound of continuing interest to the scientific community.

References

- Safety Data Sheet - Catechol. Cayman Chemical. [URL: https://www.caymanchem.com/msdss/34791m.pdf]

- This compound (CAS 2785-78-6). CymitQuimica. [URL: https://www.cymitquimica.com/cas/2785-78-6]

- The Electrochemical Oxidation of Substituted Catechols. e-Publications@Marquette.

- Copper-assisted oxidation of catechols into quinone derivatives. PubMed Central (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7064780/]

- Semi-quinone formation from the catechol and ortho-quinone metabolites of the antitumor agent VP-16-213. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/2854106/]

- This compound. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/11469114]

- Mass spectra of authentic samples of catechol (a), 3-methylcatechol (b), and 3,6-dimethylcatechol (c). ResearchGate. [URL: https://www.researchgate.

- 3,6-Dimethyl-1,2-benzenediol. ChemBK. [URL: https://www.chembk.com/en/chem/3,6-Dimethyl-1,2-benzenediol]

- Copper-assisted oxidation of catechols into quinone derivatives. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/sc/d0sc01072a]

- 3,6-diMethyl catechol. ChemBK. [URL: https://www.chembk.

- This compound (C8H10O2). PubChemLite. [URL: https://pubchemlite.org/compound/3,6-dimethylbenzene-1,2-diol]

- 1,2-Benzenediol (Catechol). Canada.ca. [URL: https://www.canada.

- Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7074719/]

- 1,4-Benzenediol, 2,5-dimethyl-. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C615907&Mask=200]

- Alcohols, Phenols and Ethers. National Council of Educational Research and Training. [URL: https://ncert.nic.in/textbook/pdf/lech204.pdf]

Sources

- 1. CAS 2785-78-6: 1,2-Benzenediol, 3,6-dimethyl- | CymitQuimica [cymitquimica.com]

- 2. Copper-assisted oxidation of catechols into quinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3,6-Dimethyl-1,2-benzenediol [chembk.com]

- 4. Semi-quinone formation from the catechol and ortho-quinone metabolites of the antitumor agent VP-16-213 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C8H10O2) [pubchemlite.lcsb.uni.lu]

- 6. epublications.marquette.edu [epublications.marquette.edu]

- 7. Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 9. oral ld50 values: Topics by Science.gov [science.gov]

crystal structure analysis of 3,6-Dimethylbenzene-1,2-diol

An In-Depth Technical Guide to the Crystal Structure Analysis of 3,6-Dimethylbenzene-1,2-diol for Researchers and Drug Development Professionals

Introduction

This compound, a substituted catechol, represents a class of organic compounds with significant potential in various scientific domains, including medicinal chemistry and materials science. The precise three-dimensional arrangement of atoms within a crystal, its crystal structure, is fundamental to understanding its physicochemical properties and biological activity. For professionals in drug development, this information is paramount, as the crystal structure dictates solubility, stability, and interaction with biological targets, all of which are critical determinants of a drug's efficacy and safety.[1][2][3]

This guide provides a comprehensive, in-depth technical workflow for the . While a definitive crystal structure for this specific isomer is not publicly available as of the writing of this document, the methodologies detailed herein represent the gold standard for its determination. This document is structured to empower researchers to successfully navigate the journey from synthesis to a fully refined crystal structure, providing not just the steps, but the scientific rationale behind them.

Physicochemical Properties of this compound

A thorough understanding of the subject molecule's properties is the foundation of successful crystal structure analysis. The following table summarizes the key computed physicochemical properties of this compound, sourced from the PubChem database.[4] These properties are crucial for designing synthesis, purification, and crystallization strategies.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀O₂ | PubChem[4] |

| Molecular Weight | 138.16 g/mol | PubChem[4] |

| IUPAC Name | This compound | PubChem[4] |

| CAS Number | 2785-78-6 | PubChem[4] |

| XLogP3-AA | 1.9 | PubChem[4] |

| Hydrogen Bond Donor Count | 2 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[4] |

| Rotatable Bond Count | 0 | PubChem[4] |

The Experimental Journey: From Powder to Precision Structure

The determination of a crystal structure is a multi-step process, each stage requiring meticulous attention to detail. The following sections will provide a comprehensive overview of the entire experimental workflow, from obtaining the pure compound to the final analysis of its crystal structure.

Caption: Overall workflow for crystal structure analysis.

Part 1: Synthesis and Purification of this compound

The journey to a crystal structure begins with the synthesis of the target compound. While a specific, optimized synthesis for this compound may require experimental development, general methods for the synthesis of substituted catechols can be adapted.[5] A plausible approach involves the oxidation of 2,5-dimethylphenol.

Exemplary Synthetic Protocol:

-

Reaction Setup: In a well-ventilated fume hood, dissolve 2,5-dimethylphenol in a suitable organic solvent such as acetic acid.

-

Oxidation: Slowly add an oxidizing agent, for instance, hydrogen peroxide, to the solution. The reaction may need to be cooled to control the exotherm.

-

Monitoring: The progress of the reaction should be monitored by an appropriate technique like Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, the reaction mixture is worked up to remove the solvent and any unreacted reagents. This may involve extraction and washing steps.

-

Purification: The crude product must be purified to a high degree (>98%) as impurities can inhibit crystallization. Column chromatography is a common and effective method for this purpose. The purity of the final product should be confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Part 2: The Art of Crystallization

Growing high-quality single crystals is often the most challenging step in crystal structure analysis.[6][7] The goal is to create a supersaturated solution from which the compound will slowly precipitate in an ordered crystalline form.

Crystallization Techniques for Small Organic Molecules:

Several techniques are commonly employed for the crystallization of small organic molecules:[8]

-

Slow Evaporation: A solution of the compound is left in a loosely covered container, allowing the solvent to evaporate slowly, thereby increasing the concentration and inducing crystallization.

-

Vapor Diffusion: A concentrated solution of the compound in a small, open vial is placed inside a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent diffuses into the compound's solution, reducing its solubility and promoting crystal growth.[8]

-

Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

Step-by-Step Protocol for Vapor Diffusion:

-

Solvent Selection: Identify a solvent in which this compound is soluble and an anti-solvent in which it is insoluble but is miscible with the solvent.

-

Preparation of the Solution: Prepare a concentrated solution of the purified this compound in the chosen solvent.

-

Setup: Place a small amount of this solution in a small vial. Place this vial inside a larger, sealable jar containing the anti-solvent.

-

Incubation: Seal the jar and leave it undisturbed in a vibration-free environment.

-

Monitoring: Monitor the setup periodically for the formation of crystals. This process can take anywhere from a few days to several weeks.

Caption: Schematic of a vapor diffusion crystallization setup.

Part 3: Unveiling the Structure with Single-Crystal X-ray Diffraction (SC-XRD)

Once suitable single crystals are obtained, the next step is to analyze them using a single-crystal X-ray diffractometer. This powerful technique provides detailed information about the three-dimensional arrangement of atoms within the crystal.[9]

The SC-XRD Process:

-

Crystal Selection and Mounting: A high-quality crystal, typically between 0.1 and 0.3 mm in all dimensions and free of visible defects, is selected under a microscope.[10] This crystal is then mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in the X-ray beam of the diffractometer. The crystal is rotated, and a series of diffraction images are collected at different orientations.[11] The instrument measures the angles and intensities of the diffracted X-ray beams.[9]

-

Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of each reflection.

Caption: Simplified workflow of a single-crystal X-ray diffraction experiment.

Part 4: From Diffraction Pattern to Molecular Structure: Solution and Refinement

The processed diffraction data contains the information needed to determine the crystal structure, but it is not a direct image. The "phase problem" must be solved to convert the diffraction intensities into an electron density map.

Structure Solution and Refinement Software:

A suite of specialized software is used for this purpose. Popular choices include:

-

SHELX: A set of programs for structure solution (SHELXS or SHELXT) and refinement (SHELXL).[12]

-

Olex2: A graphical user interface that integrates various structure solution and refinement programs.[12]

-

CRYSTALS: A software package for single crystal X-ray structure refinement and analysis.[13]

The Refinement Process:

-

Structure Solution: Direct methods or Patterson methods are used to obtain an initial model of the crystal structure.

-

Structure Refinement: The initial model is refined against the experimental data using a least-squares method. This process optimizes the atomic positions, thermal parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

-

Validation: The final refined structure is validated to ensure its quality and accuracy. This involves checking various crystallographic parameters, such as the R-factor, and examining the electron density map for any anomalies.

Part 5: Interpreting the Final Structure: The Crystallographic Information File (CIF)

The final result of a successful crystal structure analysis is a Crystallographic Information File (CIF).[14][15] The CIF is a standard text file format that contains all the essential information about the crystal structure and the diffraction experiment.[15][16]

Key Information in a CIF:

-

Unit cell dimensions and space group

-

Atomic coordinates of all atoms in the asymmetric unit

-

Anisotropic displacement parameters (thermal ellipsoids)

-

Bond lengths and angles

-

Details of the data collection and refinement process

Software such as Mercury can be used to visualize the crystal structure from the CIF, allowing for detailed analysis of intermolecular interactions, packing motifs, and other structural features.[17]

The Significance in Drug Development

The determination of the crystal structure of a molecule like this compound has profound implications for drug development.[2][3]

-

Rational Drug Design: A high-resolution crystal structure provides a detailed map of the molecule's shape and electrostatic potential, which is crucial for designing complementary ligands or understanding its binding to a biological target.[2]

-

Polymorphism Screening: Different crystalline forms (polymorphs) of a drug can have different physical properties, including solubility and bioavailability.[18] Crystal structure analysis is essential for identifying and characterizing these polymorphs.

-

Intellectual Property: A novel crystal form of a drug can be patented, providing valuable intellectual property protection.[18]

-

Formulation Development: Understanding the solid-state properties of a drug, as revealed by its crystal structure, is critical for developing stable and effective formulations.[2]

Conclusion

The is a rigorous yet rewarding endeavor that yields invaluable insights into its fundamental properties. This guide has outlined a comprehensive and scientifically sound workflow, from the initial synthesis of the compound to the final interpretation of its three-dimensional atomic arrangement. For researchers, scientists, and drug development professionals, the ability to determine and analyze crystal structures is a cornerstone of modern molecular science, enabling the rational design of new medicines and materials with enhanced efficacy and desired properties. The methodologies described herein provide a robust framework for unlocking the structural secrets of this compound and other small molecules of scientific and pharmaceutical interest.

References

-

Chemical crystallization. (n.d.). SPT Labtech. Retrieved from [Link]

-

Bhardwaj, R. M., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(8), 2862-2883. Retrieved from [Link]

-

Iuzzolino, L. (2023). The Importance of Crystal Structure Prediction for Developing Drug Molecules. Acta Crystallographica Section A: Foundations and Advances, A79, a117. Retrieved from [Link]

-

Crystallography Software. (2023, February 15). RCSB PDB. Retrieved from [Link]

-

The Role of Crystallography in Drug Development. (2023). Journal of Analytical & Bioanalytical Techniques. Retrieved from [Link]

-

Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. (2025). ACS Publications. Retrieved from [Link]

-

CRYSTALS - Chemical Crystallography. (n.d.). University of Oxford. Retrieved from [Link]

-

Crystallization of small molecules. (n.d.). Retrieved from [Link]

-

A Review on Crystallography and Its Role on Drug Design. (2023). Zien Journals Publishing. Retrieved from [Link]

-

The role of crystallography in drug design. (2005). AAPS Journal, 7(4), E813–E816. Retrieved from [Link]

-

Crystallographic software list. (n.d.). International Union of Crystallography. Retrieved from [Link]

-

Bhardwaj, R. M., et al. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton. Retrieved from [Link]

-

A Short Guide to CIFs. (n.d.). CCDC. Retrieved from [Link]

-

Crystallography Software. (n.d.). UNC Department of Chemistry X-ray Core Laboratory. Retrieved from [Link]

-

TUTORIAL on How to Read a .CIF File. (2019, July 21). YouTube. Retrieved from [Link]

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (n.d.). Retrieved from [Link]

-

A short guide to Crystallographic Information Files. (n.d.). CCDC. Retrieved from [Link]

-

X-Ray Crystallography - Software. (n.d.). Purdue University. Retrieved from [Link]

-

The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? (2022). Molecules, 27(16), 5199. Retrieved from [Link]

-

Preparation of Single Crystals for X-ray Diffraction. (n.d.). University of Zurich. Retrieved from [Link]

-

Single Crystal X-ray Diffraction. (n.d.). University of York. Retrieved from [Link]

-

X-ray crystallography. (n.d.). In Wikipedia. Retrieved from [Link]

-

CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange. (1995). Journal of Chemical Information and Computer Sciences, 35(4), 735-742. Retrieved from [Link]

-

Rzepa, H. (2017, July 21). Accessing (raw) chemical data: a peek into the CIF format. Henry Rzepa's Blog. Retrieved from [Link]

-

Single-crystal X-ray Diffraction. (2007, May 17). SERC (Carleton). Retrieved from [Link]

-

PRODUCTION OF CATECHOLS. (n.d.). WUR eDepot. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

- Process for the methylenation of catechols. (1975). Google Patents.

-

3-Methylcatechol. (n.d.). In Wikipedia. Retrieved from [Link]

Sources

- 1. journals.iucr.org [journals.iucr.org]

- 2. omicsonline.org [omicsonline.org]

- 3. zienjournals.com [zienjournals.com]

- 4. This compound | C8H10O2 | CID 11469114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. edepot.wur.nl [edepot.wur.nl]

- 6. sptlabtech.com [sptlabtech.com]

- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 8. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 10. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 11. creative-biostructure.com [creative-biostructure.com]

- 12. X-Ray Crystallography - Software - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 13. CRYSTALS – Chemical Crystallography [xtl.ox.ac.uk]

- 14. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 15. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 16. CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Crystallography Software | UNC Department of Chemistry X-ray Core Laboratory [xcl.web.unc.edu]

- 18. The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? - PMC [pmc.ncbi.nlm.nih.gov]

spectroscopic data (NMR, IR, Mass Spec) for 3,6-Dimethylbenzene-1,2-diol

This technical guide provides an in-depth analysis of the spectroscopic data for 3,6-Dimethylbenzene-1,2-diol (also known as 3,6-dimethylcatechol). This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. The guide will cover the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the structural elucidation of this compound.

Introduction

This compound (C₈H₁₀O₂) is a substituted catechol derivative with a molecular weight of 138.16 g/mol .[1][2] Catechol and its derivatives are significant scaffolds in medicinal chemistry and material science due to their antioxidant properties and ability to coordinate with metal ions. Accurate structural confirmation through spectroscopic methods is a critical step in the synthesis and application of such compounds. This guide will detail the expected and observed spectroscopic features of this compound, providing a comprehensive reference for its characterization.

Molecular Structure and Symmetry

The structure of this compound, with its ortho-dihydroxy and dimethyl substitutions, dictates a specific symmetry that is reflected in its spectroscopic signatures. Understanding this symmetry is key to interpreting the resulting spectra.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide distinct and complementary information.

¹H NMR Spectroscopy

The ¹H NMR spectrum is anticipated to show three distinct signals corresponding to the aromatic protons, the hydroxyl protons, and the methyl protons. Due to the molecule's symmetry, the two aromatic protons are chemically equivalent, as are the two methyl groups and the two hydroxyl groups.

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~6.7 | Singlet | 2H | Ar-H |

| 2 | ~4.8 | Singlet (broad) | 2H | OH |

| 3 | ~2.2 | Singlet | 6H | CH₃ |

Note: The chemical shifts are typical values and can vary based on the solvent and concentration.

Interpretation:

-

Aromatic Protons (Ar-H): The presence of a singlet at ~6.7 ppm integrating to 2H is indicative of the two equivalent protons on the benzene ring. The singlet nature arises from the absence of adjacent protons to couple with.

-

Hydroxyl Protons (OH): A broad singlet around 4.8 ppm, integrating to 2H, is characteristic of the hydroxyl protons. The broadness is a result of chemical exchange with residual water or intermolecular hydrogen bonding.

-

Methyl Protons (CH₃): A sharp singlet at ~2.2 ppm, integrating to 6H, corresponds to the two equivalent methyl groups. The upfield shift is typical for alkyl protons attached to an aromatic ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to display four signals, reflecting the four unique carbon environments in the molecule due to its symmetry.

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~145 | C-OH |

| 2 | ~125 | C-CH₃ |

| 3 | ~120 | Ar-CH |

| 4 | ~15 | CH₃ |

Note: The chemical shifts are typical values and can vary based on the solvent.

Interpretation:

-

Carbons attached to Hydroxyl Groups (C-OH): The downfield signal at ~145 ppm is assigned to the two equivalent aromatic carbons directly bonded to the electronegative oxygen atoms of the hydroxyl groups.

-

Carbons attached to Methyl Groups (C-CH₃): The signal at ~125 ppm corresponds to the two equivalent aromatic carbons bearing the methyl substituents.

-

Aromatic Methine Carbons (Ar-CH): The signal around 120 ppm is attributed to the two equivalent aromatic carbons bonded to hydrogen.

-

Methyl Carbons (CH₃): The most upfield signal at ~15 ppm represents the two equivalent carbons of the methyl groups.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the O-H, C-H, and C=C bonds.

| Frequency (cm⁻¹) | Vibration | Description |

| 3500-3200 (broad) | O-H stretch | Characteristic of hydrogen-bonded hydroxyl groups. |

| 3100-3000 | Aromatic C-H stretch | Indicates C-H bonds on the benzene ring. |

| 2950-2850 | Aliphatic C-H stretch | Corresponds to the C-H bonds of the methyl groups. |

| 1600-1450 | C=C stretch | Aromatic ring skeletal vibrations. |

| 1260-1000 | C-O stretch | Typical for phenols. |

| 850-750 | C-H bend (out-of-plane) | Aromatic C-H bending, indicative of substitution pattern. |

Interpretation:

The broad O-H stretching band is a key feature, confirming the presence of the diol functionality. The distinct aromatic and aliphatic C-H stretching vibrations confirm the presence of both the benzene ring and the methyl groups. The aromatic C=C stretching and C-H bending vibrations provide further evidence for the substituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak and characteristic fragment ions.

| m/z | Ion | Description |

| 138 | [M]⁺ | Molecular ion |

| 123 | [M-CH₃]⁺ | Loss of a methyl group |

| 110 | [M-C₂H₄]⁺ | Loss of ethylene from the ring or rearrangement |

| 95 | [M-CH₃-CO]⁺ | Loss of a methyl group followed by carbon monoxide |

Note: The relative intensities of the peaks can vary depending on the ionization conditions.

Interpretation:

The molecular ion peak at m/z 138 confirms the molecular weight of the compound. The fragmentation pattern, particularly the loss of a methyl group (m/z 123), is a characteristic feature of methylated aromatic compounds. Further fragmentation can provide additional structural information. Predicted mass spectrometry data also suggests the formation of adducts such as [M+H]⁺ at m/z 139.07536 and [M+Na]⁺ at m/z 161.05730 in softer ionization techniques.

Experimental Protocols

The following are general protocols for acquiring the spectroscopic data presented in this guide.

NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a 45-degree pulse angle, a 2-second relaxation delay, and 1024 or more scans with proton decoupling.

-

Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

IR Spectroscopy

-

Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the compound with dry KBr and pressing it into a thin disk. Alternatively, for soluble samples, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) from a volatile solvent.

-

Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer, typically over the range of 4000-400 cm⁻¹.

-

Processing: The resulting interferogram is Fourier transformed to produce the final spectrum of absorbance or transmittance versus wavenumber.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for fragmentation information or Electrospray Ionization (ESI) for molecular weight determination.

-

Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: Interpret the resulting mass spectrum to determine the molecular weight and identify characteristic fragment ions.

Caption: A generalized workflow for the spectroscopic characterization of a chemical compound.

Conclusion

This technical guide has provided a comprehensive overview of the key spectroscopic data for the characterization of this compound. The presented NMR, IR, and MS data, along with their detailed interpretations, serve as a valuable resource for scientists and researchers. The synergistic use of these techniques allows for the unambiguous confirmation of the molecular structure, which is fundamental for any further application in research and development.

References

- Sinhababu, A. K., & Borchardt, R. T. (1982). Synthesis of 3,6-Dimethylcatechol.

- Acyclic CB Solid State Sequestrant. (2024).

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (n.d.). 3,6-Dimethyl-1,2-benzenediol. Retrieved from [Link]

Sources

- 1. Диссертация на тему «Пространственно-экранированные пирокатехины/о-хиноны, производные 4,6-ди-трет-бутил-2,3-дигидроксибензальдегида, и комплексы сурьмы(V) на их основе», скачать бесплатно автореферат по специальности ВАК РФ 00.00.00 - Другие cпециальности [dissercat.com]

- 2. diss.unn.ru [diss.unn.ru]

An In-Depth Technical Guide to 3,6-Dimethylbenzene-1,2-diol: Synthesis, Properties, and Therapeutic Potential

Introduction

3,6-Dimethylbenzene-1,2-diol, also known by its CAS number 2785-78-6 and IUPAC name This compound , is a substituted catechol derivative that holds significant promise for researchers and professionals in the field of drug development.[1] Its unique structural features, combining a catechol core with two methyl groups, give rise to a nuanced profile of chemical reactivity and biological activity. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and potential therapeutic applications, with a focus on the underlying scientific principles that govern its behavior.

Physicochemical Properties

The molecular characteristics of this compound are fundamental to its utility in both laboratory and industrial settings. A summary of its key properties is presented below.

| Property | Value | Source |

| CAS Number | 2785-78-6 | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 3,6-Dimethylcatechol, 3,6-Dimethylpyrocatechol | [1] |

| Molecular Formula | C₈H₁₀O₂ | [1] |

| Molecular Weight | 138.16 g/mol | [1] |

| Appearance | Colorless to pale yellow solid | [2] |

| Melting Point | 102-104 °C | |

| Boiling Point | 251.0 ± 35.0 °C (Predicted) | |

| Solubility | Soluble in polar solvents | [2] |

Synthesis of this compound: A Mechanistic Approach

While multiple synthetic routes to substituted catechols exist, a common and rational approach for the preparation of this compound involves a two-step process starting from catechol (1,2-dihydroxybenzene). This method leverages the principles of Friedel-Crafts acylation followed by a reduction of the resulting ketone.[3][4][5][6][7]

Experimental Workflow: Synthesis of this compound

Caption: A schematic overview of the two-step synthesis of this compound.

Detailed Protocol

Step 1: Friedel-Crafts Acylation of Catechol

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 2.2 equivalents) to a solution of catechol (1 equivalent) in a suitable anhydrous solvent (e.g., nitrobenzene or carbon disulfide).

-

Addition of Acylating Agent: Slowly add acetyl chloride (CH₃COCl, 2.1 equivalents) to the stirred suspension at 0°C. The addition should be dropwise to control the exothermic reaction.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude acylated catechol intermediate.

Causality: The use of a Lewis acid catalyst like AlCl₃ is crucial for generating the highly electrophilic acylium ion from acetyl chloride, which then undergoes electrophilic aromatic substitution on the electron-rich catechol ring.[5][6] The ortho- and para-directing nature of the hydroxyl groups favors substitution at the positions adjacent to them.

Step 2: Clemmensen Reduction of the Acylated Intermediate

-

Preparation of Zinc Amalgam: Prepare zinc amalgam by stirring zinc dust with a 5% aqueous solution of mercuric chloride for 10 minutes. Decant the aqueous solution and wash the amalgam with water.

-

Reduction Reaction: To the crude acylated catechol from Step 1, add the prepared zinc amalgam, concentrated hydrochloric acid, and a co-solvent such as toluene.

-

Reflux: Heat the mixture to a vigorous reflux for 6-8 hours. The carbonyl groups of the acylated intermediate will be reduced to methylene groups.

-

Work-up and Purification: After cooling, separate the organic layer. Extract the aqueous layer with toluene. Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate. The solvent is then removed under reduced pressure.

-

Final Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain the pure product.

Causality: The Clemmensen reduction is a classic method for the reduction of ketones to alkanes under acidic conditions.[4] This step is essential to convert the carbonyl groups introduced during the acylation into the desired methyl groups.

Reactivity and Potential Applications in Drug Development

The catechol moiety is a well-established pharmacophore, and its presence in this compound suggests a range of potential biological activities.

Antioxidant and Radical Scavenging Properties

Catechols are known for their potent antioxidant activity, which stems from their ability to donate a hydrogen atom from one of their hydroxyl groups to a free radical, thereby neutralizing it. The resulting semiquinone radical is stabilized by resonance.

Caption: The mechanism of free radical scavenging by a catechol derivative.

The methyl groups at the 3 and 6 positions can influence this activity through steric and electronic effects, potentially enhancing its efficacy and selectivity.[8] Research on similar methylbenzenediol derivatives has demonstrated significant radical scavenging abilities.[8][9]

Anti-inflammatory Potential

Chronic inflammation is a hallmark of numerous diseases. Substituted catechols have been shown to possess anti-inflammatory properties by modulating key signaling pathways. For instance, certain catechol derivatives can inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in microglial cells, which are implicated in neuroinflammatory conditions.[10][11] This suggests that this compound could be a valuable scaffold for the development of novel anti-inflammatory agents.

Cytotoxic and Anticancer Applications

The catechol structure is also found in a number of natural and synthetic compounds with cytotoxic activity against various cancer cell lines. The mechanism of action often involves the generation of reactive oxygen species (ROS) through redox cycling, leading to oxidative stress and apoptosis in cancer cells. The substitution pattern on the catechol ring can significantly impact the cytotoxic potency and selectivity. While specific data for this compound is limited, the general cytotoxic potential of substituted catechols warrants its investigation as a potential anticancer agent or as a precursor for more complex anticancer drugs.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a versatile organic compound with a rich chemical and potential biological profile. Its synthesis, based on established organic reactions, is accessible to researchers. The presence of the catechol moiety, modulated by the dimethyl substitution, makes it an intriguing candidate for further investigation in the fields of medicinal chemistry and drug development, particularly in the areas of antioxidant, anti-inflammatory, and anticancer research. This guide provides a foundational understanding for scientists and researchers to explore the full potential of this promising molecule.

References

-

Anti-inflammatory effects of catechols in lipopolysaccharide-stimulated microglia cells: inhibition of microglial neurotoxicity. PubMed. [Link]

- Process for preparing alkylated dihydroxybenzene.

- Method For Alkylation Of Hydroxylated Aromatic Compounds Using Solid Acid Catalyst.

- Method for separating and purifying catechol mixtures.

-

Friedel–Crafts reaction. Wikipedia. [Link]

-

Antioxidant Activities of Two Novel Synthetic Methylbenzenediol Derivatives. ResearchGate. [Link]

- A process for preparing alkylated dihydroxybenzene.

-

This compound | C8H10O2 | CID 11469114. PubChem. [Link]

-

Anti‐inflammatory effects of catechol and ferulic acid derivatives through NF‐κB activation in Raw264.7 cells (830.21). ResearchGate. [Link]

-

Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

-

Applications of Friedel–Crafts reactions in total synthesis of natural products. National Institutes of Health (NIH). [Link]

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

-

16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]

-

3,4-dimethyl-1,2-benzenediol. Chemical Synthesis Database. [Link]

-

Submitted by Meryem Benohoud, Anniina Erkkilä, and Petri M. Pihko. Organic Syntheses Procedure. [Link]

-

1,2-Benzenediol, 4-iodo-3,6-dimethyl-. LookChem. [Link]

-

Antioxidant Activities of Two Novel Synthetic Methylbenzenediol Derivatives. CABI Digital Library. [Link]

-

Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. MDPI. [Link]

-

Purposed mechanism for reaction of catechol (1,2-dihydroxybenzene) with peroxyl radicals (ROO·). ResearchGate. [Link]

-

The metabolite 5-methyl-1,3-benzenediol and its derivative methyl-2,4-dihydroxy-6-methylbenzoate from the lichen Parmotrema tinctorum with potent apoptotic and anti-angiogenesis effects. National Institutes of Health (NIH). [Link]

-

3,6-diMethyl catechol. ChemBK. [Link]

-

3,6-Dimethyl-1,2-benzenediol. ChemBK. [Link]

-

Anti-inflammatory effects of catechols in lipopolysaccharide-stimulated microglia cells: Inhibition of microglial neurotoxicity. ResearchGate. [Link]

-

Anti‐inflammatory effects of new catechin derivatives in a hapten‐induced mouse contact dermatitis model. Semantic Scholar. [Link]

-

Cytotoxic Compounds from Alcyoniidae: An Overview of the Last 30 Years. MDPI. [Link]

- Process for the methylenation of catechols.

-

Polyphenols with Anti-Inflammatory Properties: Synthesis and Biological Activity of Novel Curcumin Derivatives. MDPI. [Link]

-

Catechol. Wikipedia. [Link]

-

Understanding Antioxidant Abilities of Dihydroxybenzenes: Local and Global Electron Transfer Properties. MDPI. [Link]

-

Selective cytotoxicity of marine-derived fungal metabolite (3S,6S)-3,6-dibenzylpiperazine-2,5-dione against cancer cells adapted to nutrient starvation. PubMed. [Link]

-

Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. PubMed. [Link]

-

Antioxidant Activity and Cytotoxicity Evaluation of New Catechol Hydrazinyl-Thiazole Derivatives as Potential Protectors in Retinal Degenerative Processes. National Institutes of Health (NIH). [Link]

-

4,5-Dimethylbenzene-1,2-diol | C8H10O2 | CID 12730287. PubChem. [Link]

-

Benzene Metabolite, 1,2,4-Benzenetriol, Induces Micronuclei and Oxidativ e DNA Damage in Human lymphocytes and HL60 Cells. Toxic Docs. [Link]

Sources

- 1. This compound | C8H10O2 | CID 11469114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 2785-78-6: 1,2-Benzenediol, 3,6-dimethyl- | CymitQuimica [cymitquimica.com]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. Anti-inflammatory effects of catechols in lipopolysaccharide-stimulated microglia cells: inhibition of microglial neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

solubility of 3,6-Dimethylbenzene-1,2-diol in various solvents

An In-depth Technical Guide to the Solubility of 3,6-Dimethylbenzene-1,2-diol

This guide provides a comprehensive analysis of the solubility characteristics of this compound (also known as 3,6-dimethylcatechol). Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data recitation to explore the underlying physicochemical principles that govern the solubility of this compound. We will delve into its molecular structure, predict its behavior in various solvent classes, and provide a robust, field-tested protocol for empirical solubility determination.

This compound is an aromatic organic compound featuring a catechol (1,2-dihydroxybenzene) core substituted with two methyl groups on the benzene ring.[1][2][3] Its structure, containing both hydrophilic (hydroxyl groups) and lipophilic (aromatic ring, methyl groups) regions, suggests a nuanced solubility profile that is critical for its application in chemical synthesis, materials science, and pharmaceutical development. Understanding and controlling its solubility is a prerequisite for designing reaction conditions, formulating products, and developing purification strategies.

Key Physicochemical Properties:

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀O₂ | [1][4] |

| Molecular Weight | 138.16 g/mol | [1][4] |

| Synonyms | 3,6-Dimethylcatechol, 3,6-Dimethylpyrocatechol | [1][2][5] |

| CAS Number | 2785-78-6 | [1] |

| Melting Point | 102-104 °C or 126-128 °C | [2][6] |

| Computed XLogP3 | 1.9 | [1][4] |

Note: A discrepancy exists in the reported melting point, which may be due to different crystalline forms or measurement conditions.

Theoretical Principles of Solubility: A Predictive Analysis

The Duality of the Molecular Structure

The solubility of this compound is dictated by the interplay between its polar and nonpolar functionalities.

-

The Hydrophilic Core (1,2-diol): The two adjacent hydroxyl (-OH) groups are polar and capable of acting as both hydrogen bond donors and acceptors. This is the primary driver for its solubility in polar solvents, especially water and alcohols.[3]

-

The Lipophilic Framework (Dimethylated Benzene Ring): The aromatic ring itself is hydrophobic. The addition of two methyl (-CH₃) groups further increases the nonpolar surface area of the molecule, enhancing its lipophilicity (attraction to nonpolar environments).

This dual nature means that its solubility is a fine balance between these opposing characteristics.

Causality Explained: Comparison with Analogues

To understand the impact of the methyl groups, we can compare the subject molecule to its simpler relatives:

-

Phenol (C₆H₅OH): Contains one hydroxyl group. It is considered moderately soluble in water (approximately 80 g/L), with the hydrophobic benzene ring limiting its full miscibility.[7]

-

Catechol (C₆H₄(OH)₂): The parent compound without the methyl groups. The presence of a second hydroxyl group dramatically increases its capacity for hydrogen bonding, making it highly soluble in water (reported values range from 312 to 430 g/L at 20°C).[8][9] It is also very soluble in other polar organic solvents like pyridine, ether, and ethyl acetate.[8]

-

This compound: The addition of two methyl groups introduces steric hindrance around the hydroxyl groups and significantly increases the molecule's nonpolar character. This is quantitatively supported by its higher computed XLogP3 value of 1.9 compared to catechol's 0.88.[1][4][8]

Predicted Solubility Profile

Based on the principles outlined above, the following qualitative solubility profile is predicted:

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): Expected to be soluble. The ability of these solvents to engage in hydrogen bonding with the diol group is the dominant interaction. Solubility in water will be significantly lower than that of catechol but likely higher than that of a monomethylated phenol. Polar alcohols like methanol and ethanol are predicted to be excellent solvents.[1]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): Expected to have good solubility. These solvents can act as hydrogen bond acceptors, interacting favorably with the hydroxyl protons of the diol. Solvents like DMSO are often effective for substituted phenols.[10]

-

Nonpolar Solvents (e.g., Hexane, Toluene): Expected to have limited to moderate solubility. While the dimethylated aromatic ring provides lipophilic character, the strong intermolecular hydrogen bonding between the diol molecules themselves (in the solid state) must be overcome. The energy gained from weak van der Waals interactions with nonpolar solvents may not be sufficient to readily dissolve the crystal lattice. Solubility should, however, be greater than that of catechol in these solvents.

dot graph TD { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: Predicted solubility of this compound.

Experimental Protocol: The Shake-Flask Method for Equilibrium Solubility Determination

As a self-validating system, the equilibrium shake-flask method is the gold standard for determining thermodynamic solubility.[8][11] The protocol below is designed to yield reliable and reproducible data.

Materials and Equipment

-

This compound (solute), purity >98%

-

Selected solvents (e.g., deionized water, methanol, acetone, toluene), analytical grade or higher

-

Analytical balance (±0.1 mg)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE or appropriate material)

-

Syringes

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid this compound to a vial. The key is to ensure that a solid phase remains at the end of the experiment, confirming saturation.

-

Solvent Addition: Accurately add a known volume or mass of the chosen solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in the temperature-controlled shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for a predetermined period.

-

Expertise & Experience: The time to reach equilibrium is critical and must be determined empirically. A preliminary experiment should be run where samples are taken at various time points (e.g., 24, 48, 72 hours). Equilibrium is reached when the measured concentration no longer changes over time.[11]

-

-

Phase Separation: Once equilibrium is achieved, stop the agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow the excess solid to settle.[11]

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the saturated solution into a clean vial.

-

Trustworthiness: This filtration step is crucial to prevent any undissolved microcrystals from being included in the analysis, which would artificially inflate the solubility measurement.[12]

-

-

Dilution and Quantification: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical instrument. Analyze the sample using a pre-calibrated HPLC or UV-Vis method.

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor. The result is typically expressed in units of mg/mL, g/L, or mol/L.

dot graph G { layout=dot; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: Workflow for the Shake-Flask Solubility Method.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate care in a well-ventilated area, preferably a chemical fume hood.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][4]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.

-

Handling: Avoid creating dust. Minimize contact with skin and eyes. Wash hands thoroughly after handling.

Conclusion

While quantitative solubility data for this compound is not published, a strong predictive framework can be established based on its molecular structure. The presence of both hydrophilic diol and lipophilic dimethyl-aryl moieties suggests it is a versatile compound with solubility across a range of polar solvents and some potential for dissolution in nonpolar media. The provided experimental protocol offers a reliable, self-validating method for researchers to determine precise solubility values, enabling the confident and effective use of this compound in further scientific endeavors.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Kim, K., et al. (2013). The dependence of solubility on the degree of catechol substitution. ResearchGate. [Link]

-

World Health Organization. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. WHO Technical Report Series. [Link]

-

LookChem. Cas 2785-78-6, 3,6-Dimethylpyrocatechol. [Link]

-

Bergström, C. A. S., et al. (2002). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

LookChem. Cas 2785-78-6,3,6-Dimethylpyrocatechol. [Link]

-

Wikipedia. Catechol. [Link]

-

Chemistry LibreTexts. Physical Properties of Phenol. [Link]

-